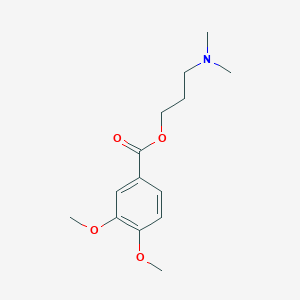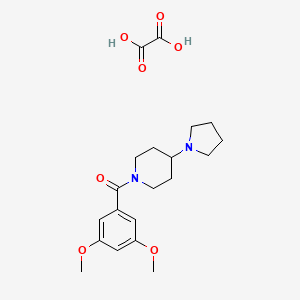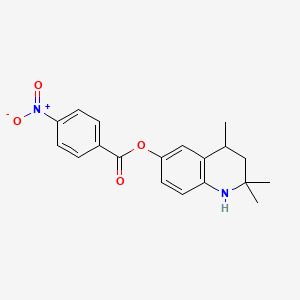![molecular formula C26H33N3O5S B3968692 4-[4-hydroxy-2-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)-5-oxo-2H-pyrrol-3-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B3968692.png)
4-[4-hydroxy-2-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)-5-oxo-2H-pyrrol-3-yl]-N,N-dimethylbenzenesulfonamide
Overview
Description
4-[4-hydroxy-2-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)-5-oxo-2H-pyrrol-3-yl]-N,N-dimethylbenzenesulfonamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-hydroxy-2-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)-5-oxo-2H-pyrrol-3-yl]-N,N-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution, where a suitable leaving group is replaced by morpholine.
Sulfonamide Formation: The sulfonamide group is formed by reacting a sulfonyl chloride with a primary or secondary amine.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-[4-hydroxy-2-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)-5-oxo-2H-pyrrol-3-yl]-N,N-dimethylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and functional groups.
Biological Research: It can be used as a probe to study biological pathways and interactions.
Pharmacology: It is investigated for its potential effects on various biological targets, including enzymes and receptors.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the sulfonamide group allows it to form strong interactions with these targets, potentially inhibiting their activity. The morpholine group may enhance its solubility and bioavailability, while the aromatic and pyrrole rings contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-methylacetophenone: Shares the hydroxyl and methylphenyl groups but lacks the complex pyrrole and sulfonamide structure.
N-(3-morpholin-4-ylpropyl)-4-oxo-2H-pyrrole: Contains the morpholine and pyrrole groups but lacks the sulfonamide and aromatic components.
Uniqueness
4-[4-hydroxy-2-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)-5-oxo-2H-pyrrol-3-yl]-N,N-dimethylbenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse interactions and reactivity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[4-hydroxy-2-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)-5-oxo-2H-pyrrol-3-yl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O5S/c1-19-5-7-21(8-6-19)24-23(20-9-11-22(12-10-20)35(32,33)27(2)3)25(30)26(31)29(24)14-4-13-28-15-17-34-18-16-28/h5-12,24,30H,4,13-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKMDKABAHOMTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C4=CC=C(C=C4)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]alaninamide](/img/structure/B3968620.png)
![1-benzyl-4-[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968638.png)

![2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-(naphthalen-2-YL)propanamide](/img/structure/B3968642.png)
![1-[7,7-dimethyl-5-(oxan-4-ylamino)-6,8-dihydro-5H-quinazolin-2-yl]piperidin-4-ol](/img/structure/B3968644.png)
![N,N-diethyl-5-[1-(5-methoxy-2-furoyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B3968650.png)
![N-(4-BROMOPHENYL)-2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]PROPANAMIDE](/img/structure/B3968652.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-(3-thienylmethyl)butan-2-amine](/img/structure/B3968669.png)




![4,4'-[(3-bromo-4,5-dimethoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3968721.png)
